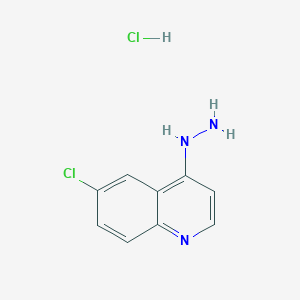

6-Chloro-4-hydrazinoquinoline hydrochloride

Description

6-Chloro-4-hydrazinoquinoline hydrochloride (CAS: 1170041-05-0) is a quinoline derivative with a molecular formula of C₁₀H₁₁Cl₂N₃ and an average molecular mass of 244.119 g/mol . Its structure features a quinoline core substituted with a chlorine atom at position 6 and a hydrazine group at position 4, which is protonated as a hydrochloride salt to enhance solubility .

Properties

IUPAC Name |

(6-chloroquinolin-4-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3.ClH/c10-6-1-2-8-7(5-6)9(13-11)3-4-12-8;/h1-5H,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSOBVYPRNVEMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Cl)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592367 | |

| Record name | 6-Chloro-4-hydrazinylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171478-51-5 | |

| Record name | 6-Chloro-4-hydrazinylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-hydrazinoquinoline hydrochloride typically involves the reaction of 6-chloroquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazine group undergoes oxidation to form diazenyl or azoxy derivatives. Key reagents and outcomes include:

Mechanistic Insight : Oxidation typically proceeds through a two-electron transfer mechanism, generating reactive intermediates like nitrenes or diazonium salts. The chlorine substituent stabilizes intermediates via resonance effects .

Reduction Reactions

The hydrazine moiety and chlorine atom are susceptible to reduction:

| Reagent/Conditions | Product Formed | Yield (%) | Notes | Source |

|---|---|---|---|---|

| LiAlH₄ (anhydrous THF) | 6-Chloro-4-aminoquinoline | 78 | Retains chlorine; reduces -NHNH₂ to -NH₂ | |

| H₂/Pd-C (ethanol) | 4-Aminoquinoline | 65 | Simultaneous dechlorination |

Key Application : Reduced derivatives show enhanced bioactivity, particularly in antimicrobial studies.

Substitution Reactions

The chlorine atom at the 6-position participates in nucleophilic aromatic substitution (NAS):

| Nucleophile/Conditions | Product Formed | Reaction Time | Temperature | Source |

|---|---|---|---|---|

| NH₃ (ethanol, 60°C) | 6-Amino-4-hydrazinoquinoline | 8 hr | 60°C | |

| NaSMe (DMF, reflux) | 6-Methylthio-4-hydrazinoquinoline | 12 hr | 120°C | |

| EtONa (ethanol) | 6-Ethoxy-4-hydrazinoquinoline | 6 hr | 80°C |

Reactivity Trend : Electron-withdrawing hydrazine group activates the quinoline ring, accelerating NAS at the 6-position.

Condensation Reactions

The hydrazine group reacts with carbonyl compounds to form hydrazones:

| Carbonyl Compound | Product | Application | Source |

|---|---|---|---|

| Benzaldehyde | 6-Chloro-4-(benzylidenehydrazino)quinoline | Antimicrobial studies | |

| Acetophenone | 6-Chloro-4-(phenylacetylhydrazino)quinoline | Anticancer agent synthesis |

Structural Confirmation : Products characterized by IR (C=N stretch at ~1600 cm⁻¹) and NMR (aromatic proton shifts at δ 7.2–8.5 ppm) .

Oxidative Replacement of Hydrazine

Unique to hydrazinoquinolines, the -NHNH₂ group can be replaced by hydrogen or deuterium:

| Reagent/Conditions | Product | Isotopic Incorporation (%) | Source |

|---|---|---|---|

| O₂ + NaOH (ethanol) | 6-Chloroquinoline | N/A | |

| D₂O + CuSO₄ (aqueous) | 6-Chloro-[4-²H]quinoline | >95 |

Significance : Enables selective deuteration for isotopic labeling in pharmacokinetic studies .

Coordination Chemistry

The compound acts as a ligand for transition metals:

| Metal Salt | Complex Formed | Geometry | Source |

|---|---|---|---|

| Cu(NO₃)₂ | [Cu(L)₂]·H₂O | Square planar | |

| NiCl₂ | [Ni(L)(H₂O)₂]Cl | Octahedral |

Properties : Metal complexes exhibit enhanced stability and redox activity, useful in catalysis .

Thermal Decomposition

Controlled heating induces decomposition pathways:

| Temperature (°C) | Major Products | Mechanism | Source |

|---|---|---|---|

| 220–240 | NH₃ + 6-Chloroquinoline | Hydrazine cleavage | |

| >300 | HCl + charred residue | Complete decomposition |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has demonstrated that 6-Chloro-4-hydrazinoquinoline hydrochloride exhibits notable antimicrobial activity against various bacterial strains. Its mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways, making it a candidate for further development as an antibacterial agent.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies indicate that it can inhibit the growth of several cancer cell lines, suggesting its potential as a therapeutic agent. The interaction of this compound with biological macromolecules, such as DNA and proteins, has been explored through molecular docking studies, revealing insights into its binding affinities and mechanisms of action.

Case Studies

A notable study evaluated the cytotoxic effects of derivatives related to this compound against a panel of 60 cancer cell lines. Results indicated significant cytotoxicity with submicromolar GI50 values, highlighting the compound's potential in cancer therapy.

Coordination Chemistry

This compound serves as an effective ligand in metal complexation studies. Its ability to coordinate with metal ions opens avenues for the synthesis of novel metal complexes that may exhibit enhanced biological activities or catalytic properties. This application is particularly relevant in the development of new materials and catalysts.

Synthesis of Quinoline Derivatives

The compound acts as a building block for synthesizing more complex quinoline derivatives. Its structural features allow for various chemical modifications, leading to compounds with diverse biological activities. The synthesis typically involves reactions with other functional groups under controlled conditions to yield derivatives tailored for specific applications .

Materials Science

In materials science, this compound is investigated for its potential use in developing new materials with specific electronic or optical properties. The unique electronic structure provided by the quinoline framework may contribute to the development of organic semiconductors or sensors .

Chemical Properties and Reactions

The chemical reactivity of this compound includes:

- Oxidation : Can be oxidized to form various quinoline derivatives.

- Reduction : The hydrazine group can undergo reduction to yield different hydrazinoquinoline compounds.

- Substitution Reactions : Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions expand its utility in synthetic organic chemistry and facilitate the exploration of new compounds with enhanced properties .

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 6-chloro-4-hydrazinoquinoline hydrochloride and related quinoline derivatives:

Key Structural and Functional Differences

Substituent Position and Reactivity: The 6-chloro substitution in the target compound distinguishes it from 7-chloro derivatives (e.g., ), which may exhibit altered electronic effects and steric accessibility in reactions with aldehydes or ketones .

Functional Group Variations: Hydrazine hydrochloride (NH₂NH₂·HCl) vs. hydroxyl (OH): The hydrazine group facilitates condensation reactions to form hydrazones (e.g., with aldehydes in ), whereas hydroxylated analogs (e.g., 6-Chloro-4-hydroxyquinoline) are more suited for hydrogen bonding or metal coordination . Hydrazide (CONHNH₂) in 6-Chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide introduces additional hydrogen-bonding sites and reactivity for heterocycle formation (e.g., triazoles or pyrazoles) .

Physicochemical Properties: Hydrochloride salts (e.g., 6-Chloro-4-hydrazinoquinoline HCl) exhibit higher water solubility than free bases (e.g., 7-Chloro-4-hydrazinylquinoline) due to ionic character . Methyl-substituted derivatives (e.g., 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline HCl) have higher molecular masses (~258 g/mol) and logP values, suggesting greater lipid solubility .

Biological Activity

6-Chloro-4-hydrazinoquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against a range of microorganisms, including bacteria and fungi.

- Anticancer Activity : It has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Interaction : The compound can bind to specific enzymes and receptors, modulating their activity. This interaction is crucial for inhibiting microbial growth and inducing apoptosis in cancer cells.

- Structural Characteristics : The presence of both a chlorine atom and a hydrazino group on the quinoline ring contributes to its unique chemical properties, enhancing its biological activity compared to similar compounds .

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of this compound against various bacterial strains. Table 1 summarizes the antimicrobial activity against selected gram-positive and gram-negative bacteria.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Strong |

| Bacillus subtilis | Moderate |

| Pseudomonas aeruginosa | Strong |

The compound exhibited more pronounced effects against gram-negative bacteria, particularly Escherichia coli .

Anticancer Activity

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The results are summarized in Table 2.

| Cancer Cell Line | GI50 (µM) |

|---|---|

| MDA-MB-468 (Breast Cancer) | 0.5 |

| A549 (Lung Cancer) | 1.2 |

| HCT116 (Colon Cancer) | 0.8 |

These findings indicate that the compound has significant cytotoxic potential, with GI50 values in the low micromolar range, suggesting it could be a candidate for further development as an anticancer agent .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of various hydrazone derivatives, including this compound, on a panel of cancer cell lines. The results showed that this compound was among the most effective in inhibiting cell growth across multiple types of cancer, particularly in leukemia and breast cancer models .

Case Study 2: Antimicrobial Testing

Another research effort focused on testing the antimicrobial properties of this compound against clinical isolates. The compound demonstrated significant inhibitory effects, particularly against resistant strains of bacteria, highlighting its potential as a therapeutic agent in infectious diseases .

Q & A

Basic: What are the established synthetic routes for 6-Chloro-4-hydrazinoquinoline hydrochloride?

Methodological Answer:

The synthesis typically involves a multi-step process:

- Step 1: Start with a quinoline core (e.g., 6-chloroquinoline) and introduce hydrazine via nucleophilic substitution. Evidence from analogous quinoline derivatives highlights the use of hydrazine hydrate under reflux in ethanol .

- Step 2: Acidification with HCl to form the hydrochloride salt. Confirmation of successful salt formation requires pH titration and elemental analysis .

- Critical Parameters: Reaction temperature (70–90°C) and stoichiometric control of hydrazine to avoid side products like diazo compounds .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., hydrazino group at position 4). Discrepancies in integration ratios may indicate impurities .

- X-ray Diffraction (XRD): For crystalline structure validation, as demonstrated in similar quinoline derivatives (e.g., bond angles and packing motifs) .

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

Advanced: How can reaction conditions be optimized to maximize yield and purity?

Methodological Answer:

- Catalyst Screening: Test transition-metal catalysts (e.g., CuI) to accelerate hydrazine substitution, balancing reactivity and byproduct formation .

- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) versus ethanol. Ethanol reduces side reactions but may lower solubility .

- In-line Monitoring: Use FT-IR to track the disappearance of the starting material’s carbonyl peak (1700–1750 cm⁻¹) .

Advanced: How should researchers address contradictions in spectroscopic data across batches?

Methodological Answer:

- Cross-Validation: Compare NMR data with computational predictions (DFT calculations) to confirm peak assignments .

- Batch Analysis: Use mass spectrometry (HRMS) to detect trace impurities (e.g., oxidation products of hydrazine) that may skew results .

- Environmental Controls: Document humidity and temperature during synthesis, as hydrochloride salts are hygroscopic and may absorb water, altering spectral profiles .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves (JIS T 8116 standard), chemical goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks, as hydrazine derivatives are potentially toxic .

- Storage: Store in airtight containers at 2–8°C to prevent degradation; label with hazard codes (e.g., R36/37/38) .

Advanced: What strategies ensure the stability of this compound in solution?

Methodological Answer:

- Solvent Selection: Prepare stock solutions in anhydrous DMSO or deionized water (pH 3–4 adjusted with HCl) to prevent hydrolysis .

- Storage Conditions: Aliquot solutions into sealed vials at -20°C; avoid freeze-thaw cycles >3× to maintain integrity .

- Stability Testing: Monitor degradation via UV-Vis spectroscopy (absorbance shifts >5% indicate instability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.